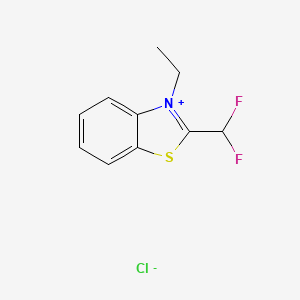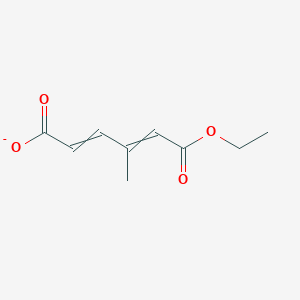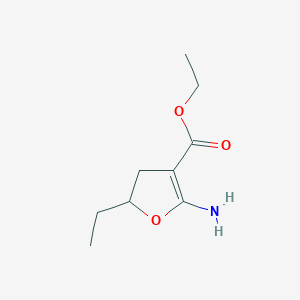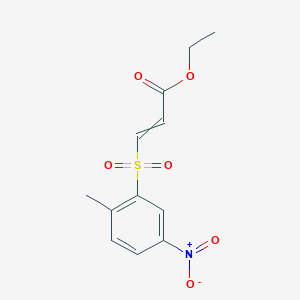
Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a nitro group, a sulfonyl group, and an ethyl ester group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate typically involves a multi-step process. One common method includes:
Sulfonation: The addition of a sulfonyl group to the benzene ring.
Esterification: The formation of the ethyl ester group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactions, followed by esterification under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-(2-methyl-4-nitrobenzene-1-sulfonyl)prop-2-enoate
- Ethyl 3-(2-methyl-5-chlorobenzene-1-sulfonyl)prop-2-enoate
- Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)propanoate
Uniqueness: Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate is unique due to the specific positioning of the nitro and sulfonyl groups on the benzene ring, which significantly influences its chemical reactivity and potential applications. The presence of the ethyl ester group also adds to its versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
91077-72-4 |
|---|---|
Molekularformel |
C12H13NO6S |
Molekulargewicht |
299.30 g/mol |
IUPAC-Name |
ethyl 3-(2-methyl-5-nitrophenyl)sulfonylprop-2-enoate |
InChI |
InChI=1S/C12H13NO6S/c1-3-19-12(14)6-7-20(17,18)11-8-10(13(15)16)5-4-9(11)2/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
WCJLKOYYVUUYMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


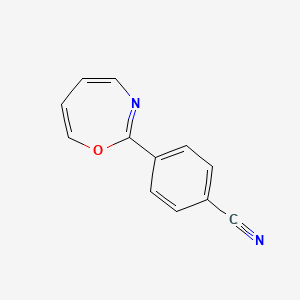
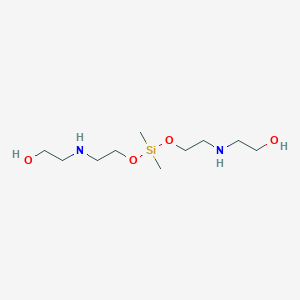
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
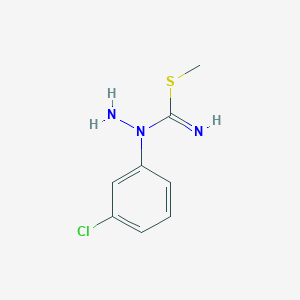
phosphanium iodide](/img/structure/B14372843.png)
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
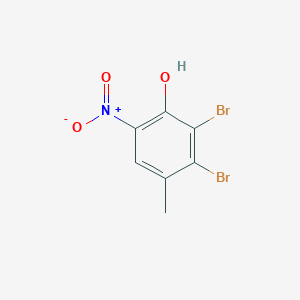
![1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14372861.png)


